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molecular formula C11H12O B1296240 4,7-Dimethyl-1-indanone CAS No. 5037-60-5

4,7-Dimethyl-1-indanone

Cat. No. B1296240
M. Wt: 160.21 g/mol
InChI Key: GCZQTQUHBZZQAC-UHFFFAOYSA-N
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Patent
US05110989

Procedure details

The crude 2-(2-chloropropionyl)-1,4-dimethylbenzene was slowly added to concentrated sulfuric acid (400 ml), preheated to 105° C. The solution was then stirred at 105°-110° C. for 30 minutes. The cooled mixture was poured onto cracked ice and the precipitate collected to give 4,7-dimethylindan-1-one (59.4 g, 65.6%) as a pale solid, mp 70° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[CH3:12])=[O:4]>S(=O)(=O)(O)O>[CH3:11][C:9]1[CH:8]=[CH:7][C:6]([CH3:12])=[C:5]2[C:10]=1[CH2:13][CH2:2][C:3]2=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C1=C(C=CC(=C1)C)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The solution was then stirred at 105°-110° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 105° C
ADDITION
Type
ADDITION
Details
The cooled mixture was poured
CUSTOM
Type
CUSTOM
Details
the precipitate collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C2CCC(C2=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59.4 g
YIELD: PERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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